molecular formula C10H7F2NO2 B2576784 7-(Difluoromethoxy)-2-hydroxyquinoline CAS No. 1261458-20-1

7-(Difluoromethoxy)-2-hydroxyquinoline

Cat. No. B2576784
CAS RN: 1261458-20-1
M. Wt: 211.168
InChI Key: CVDATMHMWLFZLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Fluorescence Quenching Probe

7-Hydroxyquinoline (7-HQ) has been found to be effective in fluorescence quenching when sensing trivalent cations in an aqueous environment. Its capacity for fast proton transfer in the first excited state and high quenching constants make it a potential candidate for real-world applications in detecting specific metal ions (Mehata, 2021).

Tautomerism Studies

Research has shown that 7-HQ exists as both enol and keto/zwitterion tautomers, the balance of which is influenced by the solvent used. In water, for example, the absorbance spectrum of 7-HQ displays characteristics of both tautomers. This property of 7-HQ makes it a valuable probe for detecting water in the nanocavities of macromolecules (Al-Lawatia et al., 2011).

Luminescence and Magnetic Properties

7-Hydroxyquinoline derivatives have been used to synthesize complexes that exhibit interesting luminescence and magnetic properties. These properties are particularly evident in certain complexes which show characteristic luminescence or demonstrate magnetic relaxation behavior, making them of interest in materials science (Wang et al., 2016).

Antioxidative/Prooxidative Effects

The structure and distribution of 7-Hydroxyquinoline derivatives impact their antioxidative or prooxidative effects. This relationship is crucial for understanding the potential use of these compounds in medical and biological applications, such as antitumor drugs (Liu et al., 2002).

Metal Ion Sensing

8-Hydroxyquinoline derivatives, closely related to 7-Hydroxyquinoline, have been developed as selective sensors for metal ions like Hg(2+), exhibiting significant fluoroionophoric properties. Such compounds are valuable in environmental monitoring and chemical analysis (Moon et al., 2004).

Proton Relay Systems

7-Hydroxyquinoline-8-carboxylic acid, a compound related to 7-Hydroxyquinoline, has been studied for its ability to undergo excited-state intramolecular double proton transfer, indicating its potential as a proton relay system. Such characteristics are significant in the study of chemical kinetics and molecular dynamics (Tang et al., 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

Information on the compound’s toxicity, flammability, and environmental impact would be included here. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

7-(difluoromethoxy)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-7-3-1-6-2-4-9(14)13-8(6)5-7/h1-5,10H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDATMHMWLFZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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